molecular formula C19H18N2O3 B2830121 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 534557-15-8

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B2830121
CAS No.: 534557-15-8
M. Wt: 322.364
InChI Key: PVTSPWQHECKMLA-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxyphenyl group, which can influence its chemical behavior and biological interactions.

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves the Pictet-Spengler reaction, a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptophan or tryptamine derivatives with aldehydes or ketones under acidic conditions. The specific synthetic route for this compound may include the use of 3-methoxybenzaldehyde and tryptamine, followed by cyclization to form the tetrahydro-beta-carboline structure .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the Pictet-Spengler reaction with appropriate modifications to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient industrial synthesis.

Chemical Reactions Analysis

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures, potentially involving the formation of quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-beta-carboline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Beta-carbolines are known to interact with neurotransmitter receptors, enzymes, and other proteins, which can modulate their biological effects. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid include other beta-carboline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-12-6-4-5-11(9-12)17-18-14(10-16(21-17)19(22)23)13-7-2-3-8-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTSPWQHECKMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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